6-(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring were synthesized through the nucleophilic attack of corresponding 2,4,6-trichloropyrimidine by amines . Similarly, the Mannich reaction was employed to produce 5-aminomethylsubstituted pyrimidine derivatives using 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione with formaldehyde and different amines, including piperazine . Another study demonstrated the regioselective amination of condensed pyrimidines, where 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacted with alkylamides to yield 7-amino derivatives .
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives have been characterized in several studies. Complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine were synthesized, revealing diverse binding behaviors and the formation of dinuclear complexes and one-dimensional polymers depending on the metal ion involved . In another study, the salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine was analyzed, showing an intricate network of 20 independent hydrogen bonds within sheets .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives includes their ability to form various complexes and undergo nucleophilic substitution reactions. The aforementioned complexes involving 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato exhibit strong antiferromagnetic interactions and hydrogen bonding that contribute to their three-dimensional structures . The Mannich reaction used to synthesize aminomethylsubstituted pyrimidine derivatives demonstrates the versatility of pyrimidine compounds in forming new bonds and functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The pharmacological screening of the synthesized 4-piperazinopyrimidines revealed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The structural analysis of the salt-type adduct with piperidine highlighted the importance of hydrogen bonding in determining the solid-state structure and potentially the physical properties of the compound .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cells from proliferating . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-9-14-3-2-10(15-9)18-4-6-19(7-5-18)11-8-12(20)17-13(21)16-11/h2-3,8H,4-7H2,1H3,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQWPRAKTLBARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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